molecular formula C2H5Zn- B8376479 Ethylzinc

Ethylzinc

Cat. No.: B8376479
M. Wt: 94.4 g/mol
InChI Key: HIRPBEGJCGOCKI-UHFFFAOYSA-N
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Description

Ethylzinc compounds, organometallic species containing zinc-ethyl (Zn–Et) bonds, are pivotal in synthetic chemistry for their roles in catalysis, polymer synthesis, and materials science. These compounds exhibit diverse structural motifs and reactivity profiles, influenced by ligand environments and coordination geometries . This compound derivatives, such as this compound carboxylates, amides, and guanidinates, are widely studied for their ability to form stable complexes and mediate transformations like enantioselective additions, polymerizations, and hydroaminations . Their unique balance of reactivity and stability makes them versatile compared to other organozinc species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane can be synthesized by the reduction of ethyl iodide using a zinc-copper couple in alcohol. The chemical equation for this reaction is: [ \text{CH₃CH₂I} + 2[\text{H}] \rightarrow \text{C₂H₆} + \text{HI} ] Another method involves the Wurtz reaction, where methyl bromide or methyl iodide reacts with sodium in the presence of dry ether to form ethane .

Industrial Production Methods

In industrial settings, ethane is primarily obtained from natural gas through processes such as fractional distillation and cryogenic separation. Zinc-containing catalysts, such as zinc zeolites, are synthesized using hydrothermal methods. For example, a Zn-embedded HZSM-5 crystal catalyst can be prepared by hydrothermal synthesis using preformed Zn/SiO₂ as the silicone source .

Chemical Reactions Analysis

Types of Reactions

Ethylzinc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ethylzinc as a Reagent

Dithis compound is widely utilized in organic synthesis as a source of the ethyl carbanion. Its reactivity allows for the asymmetric addition of ethyl groups to carbonyl compounds, such as benzaldehyde and imines, facilitating the formation of alcohols and amines. This property is particularly valuable in the synthesis of complex organic molecules.

Case Study: Asymmetric Synthesis

A notable application is in the asymmetric addition of dithis compound to carbonyl compounds, which has been shown to yield high enantiomeric excesses. For example, reactions involving dithis compound and imines have demonstrated efficiency in producing chiral amines with significant yields and selectivity .

Materials Science

Thin Film Deposition

Dithis compound serves as a precursor for the deposition of zinc oxide (ZnO) thin films via chemical vapor deposition (CVD) methods. The ability to form ZnO thin films is crucial for applications in electronics, optoelectronics, and photovoltaics.

Data Table: Properties of ZnO Thin Films from Dithis compound

PropertyValue
Growth Temperature200-400 °C
Film Thickness50-500 nm
Resistivity10^-3 to 10^5 Ω·cm
Optical Transparency>80% at visible spectrum

Case Study: Photovoltaic Applications

Research has shown that ZnO films produced from dithis compound exhibit excellent electrical and optical properties suitable for photovoltaic applications. The stability and efficiency of these films make them ideal for use in solar cells .

Nanotechnology

Synthesis of Nanoparticles

Dithis compound is employed in the synthesis of zinc sulfide nanoparticles, which are essential for developing core/shell-type quantum dots. These nanoparticles have unique optical properties that are exploited in various applications, including displays and biological imaging.

Data Table: Characteristics of Zinc Sulfide Nanoparticles

ParameterValue
Average Size5-20 nm
Zeta Potential-30 to -50 mV
Photoluminescence Quantum YieldUp to 30%

Case Study: Quantum Dot Applications

Zinc sulfide nanoparticles synthesized using dithis compound have been incorporated into quantum dot systems that demonstrate enhanced photoluminescence properties, making them suitable for use in advanced display technologies .

Industrial Applications

Corrosion Protection

In industrial settings, dithis compound is used as a corrosion-resistant coating material. Its application in galvanization processes protects metals from oxidation and extends their lifespan.

Case Study: Galvanization Process Efficiency

Studies indicate that coatings applied using dithis compound significantly reduce corrosion rates compared to untreated metals. This application is particularly beneficial in industries such as automotive manufacturing and construction .

Mechanism of Action

The mechanism of action of Ethylzinc in catalytic processes involves the activation of ethane molecules at zinc sites within the zeolite structure. Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers facilitate the dehydrogenation and aromatization reactions. The presence of Brønsted acid sites in the zeolite enhances the catalytic activity by providing additional sites for proton transfer and stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural Diversity and Coordination Chemistry

Ethylzinc compounds display remarkable structural flexibility. For example, this compound carboxylates derived from monofunctional carboxylic acids (e.g., triphenylacetic acid) form dimers or 1D coordination polymers in THF, while bifunctional acids (e.g., methoxyacetic acid) yield hexanuclear, butterfly-like frameworks . In contrast, mthis compound carboxylates under similar conditions favor simpler oligomeric structures due to reduced steric bulk .

This compound amidinates, such as [Et₂Zn₃(dipf)₄], undergo Schlenk equilibria-mediated ligand scrambling, forming thermodynamically stable non-stoichiometric clusters. This contrasts with this compound pyrazolates, which retain monomeric structures in solution and only reorganize during crystallization .

Table 1: Structural Comparison of this compound and Mthis compound Derivatives

Compound Type This compound Structure Mthis compound Structure Key Difference Reference
Carboxylates Hexanuclear butterfly frameworks Tetranuclear clusters Steric bulk of ethyl vs. methyl
Amidinates [Et₂Zn₃(dipf)₄] clusters [Me₂Zn₃(dipf)₄] clusters Similar clusters, differing in alkyl stability
Guanidinates Binuclear complexes Mononuclear species Ethyl enhances cluster formation

Table 2: Catalytic Performance of this compound vs. Dithis compound

Reaction Type This compound System Dithis compound System Efficiency/Selectivity Reference
Lactide Polymerization 39% conversion (80°C, 39 h) Not applicable Moderate activity
Fluorinated Epoxide Synthesis High yield (via this compound alkoxides) Lower purity without alkoxides Ligand coordination critical
Hydroamination 98% yield (2.5 mol% loading) 85% yield (5 mol% loading) Superior efficiency

Stability and Reactivity

This compound complexes exhibit enhanced steric protection in macrocyclic ligands (e.g., calix[3]-based systems), suppressing hydrolysis and alcoholysis even in aqueous environments . Conversely, this compound carboxylates are prone to ligand exchange in donor solvents like THF, forming solvated intermediates . In contrast, dimthis compound derivatives are more hydrolytically sensitive due to smaller alkyl groups and weaker Zn–C bonds .

Unique Reactivity Profiles

Similarly, this compound-mediated synthesis of fluorinated epoxides proceeds via zinc alkoxide intermediates activated by this compound aminoethoxides, a mechanism absent in bulkier organozinc reagents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethylzinc complexes with tailored reactivity?

this compound complexes are typically synthesized via ligand-exchange reactions or direct alkylation. For example, ion-like this compound(II) compounds with weakly coordinating aluminates (e.g., [Al(ORᶠ)₄]⁻) are prepared via a one-pot reaction involving ZnEt₂ and fluorinated alcohols, followed by crystallization in non-polar solvents . Characterization requires single-crystal X-ray diffraction for structural elucidation, complemented by ¹H/¹³C NMR and vibrational spectroscopy to confirm ligand coordination and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound intermediates in catalytic systems?

Multinuclear NMR (e.g., ¹H, ¹³C, ⁶⁷Zn) is essential for tracking ligand dynamics and Schlenk equilibria in solution . Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and X-ray absorption spectroscopy (XAS) are used to study solid-state structures and electronic environments. For example, DOSY NMR can distinguish between monomeric and oligomeric species in post-reaction mixtures .

Q. How do ligand steric and electronic properties influence this compound complex stability?

Bulky ligands (e.g., C(CF₃)₃) enhance stability by reducing ligand scrambling, while electron-withdrawing groups (e.g., fluorinated alkoxides) modulate Lewis acidity. Studies on benzamidinate ligands show that N-substituents dictate aggregation states, with steric hindrance favoring discrete [R₃Zn₄(bza)₅] clusters over polymeric structures .

Advanced Research Questions

Q. What experimental strategies optimize enantioselectivity in this compound-mediated catalytic reactions?

Enantioselectivity in alkynylation or hydroamination reactions depends on ligand design and pre-activation protocols. For instance, preforming chiral amino alcohol catalysts (e.g., N-methylephedrine lithium salts) with this compound alkoxides improves stereochemical control, as seen in phenylacetylene additions to aldehydes (up to 81% yield, 77% e.e.) . Kinetic studies under inert atmospheres are critical to minimize side reactions .

Q. How can researchers resolve contradictions in reported enantioselectivity outcomes of this compound-mediated catalytic reactions?

Contradictions often arise from competing coordination modes of multi-dentate ligands. For example, in amino diols like 18b and 18c, only one hydroxyl group participates in the active catalytic center, as shown by comparative NMR and X-ray analyses . Systematic variation of reaction conditions (temperature, solvent polarity) and isotopic labeling (e.g., deuterated substrates) can isolate contributing factors .

Q. What computational methods validate mechanistic pathways in this compound-catalyzed reactions?

Density Functional Theory (DFT) calculations are used to model transition states and identify rate-determining steps. For hydroamination reactions, studies on [EtZn(arene)₂]⁺ intermediates reveal that π-arene interactions lower activation barriers by stabilizing cationic zinc centers . Experimental validation via in situ IR spectroscopy and kinetic isotope effects (KIEs) is recommended .

Q. How do non-stoichiometric byproducts impact catalytic efficiency in this compound systems?

Schlenk equilibria often generate ZnR₂ or [RZnL]ₓ species, which compete with active catalysts. For example, in benzamidinate systems, minor products like [Me₄Zn₅(bza)₆] reduce catalytic turnover by sequestering active zinc centers. Quantitative ¹H NMR and mass spectrometry are used to monitor equilibria and quantify byproduct formation .

Q. Methodological Guidelines for Data Analysis

Q. How should researchers design experiments to account for ligand scrambling in this compound complexes?

  • Use low-temperature NMR (< –30°C) to "freeze" dynamic equilibria .
  • Employ chelating ligands (e.g., diphenylformamidinates) to suppress scrambling .
  • Compare reactivity across ligand families (e.g., amino alcohols vs. thiolates) to isolate steric/electronic effects .

Q. What statistical approaches are suitable for analyzing contradictory data in this compound reaction kinetics?

  • Multivariate regression to correlate enantioselectivity with ligand parameters (Tolman electronic parameters, cone angles).
  • Principal Component Analysis (PCA) to identify dominant variables in catalytic cycles .

Properties

Molecular Formula

C2H5Zn-

Molecular Weight

94.4 g/mol

IUPAC Name

ethane;zinc

InChI

InChI=1S/C2H5.Zn/c1-2;/h1H2,2H3;/q-1;

InChI Key

HIRPBEGJCGOCKI-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].[Zn]

Origin of Product

United States

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